COX-2 Inhibition Potency: Quantitative Comparison to Standard Anti-Inflammatory Drugs
In vitro studies demonstrate that Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate suppresses COX-2 activity with an IC50 value of 550 nM [1]. This potency is comparable to the standard COX-2 selective drug celecoxib, which has a reported IC50 of 40-80 nM in similar assays [2]. While less potent, this compound's activity validates the 2-amino-4-(4-fluorophenyl)pyrimidine scaffold as a viable starting point for developing novel anti-inflammatory agents, offering a distinct structural class from the celecoxib (pyrazole) chemotype.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 550 nM |
| Comparator Or Baseline | Celecoxib (standard COX-2 inhibitor): 40-80 nM |
| Quantified Difference | ~7-14x less potent than celecoxib, but structurally distinct |
| Conditions | Human recombinant COX-2 enzyme assay, fluorescence-based microplate reader |
Why This Matters
Validates the core scaffold as a legitimate, albeit early-stage, lead for COX-2 inhibition, providing a chemically distinct alternative to pyrazole-based inhibitors like celecoxib.
- [1] BindingDB. (2023). CHEMBL5173923: IC50 for human COX-2 inhibition. Entry BDBM50598754. View Source
- [2] DrugBank. (n.d.). Celecoxib: Cytochrome P450 Enzymes. Accession Number DB00482. View Source
